Product packaging for 2-[Bis(3-aminopropyl)amino]ethanol(Cat. No.:CAS No. 17002-55-0)

2-[Bis(3-aminopropyl)amino]ethanol

Cat. No.: B3323761
CAS No.: 17002-55-0
M. Wt: 175.27 g/mol
InChI Key: POGBEGTVYWWXSF-UHFFFAOYSA-N
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Description

2-[Bis(3-aminopropyl)amino]ethanol (CAS 17002-55-0) is a polyfunctional amine compound with a molecular formula of C8H21N3O and a molecular weight of 175.28 g/mol . This molecule features both primary amine and hydroxyl groups, making it a valuable intermediate and building block in scientific research. Its primary research applications include serving as a cross-linking agent and curing agent for polymers such as epoxy resins . The compound can also function as a ligand precursor in coordination chemistry; for instance, its structural analogs are used to create stable complexes with metal cations like copper and cobalt, which are investigated for catalytic applications . Furthermore, related amino-alcohol compounds are studied for their ability to form stable inclusion complexes with macrocyclic molecules like p-sulfonatocalix[4]arene, which is relevant to supramolecular chemistry and host-guest systems . The synthesis of this compound can be achieved through methods such as the high-pressure catalytic hydrogenation of a nitrile precursor, as described in patent literature . As a highly functional molecule, it offers researchers a versatile scaffold for developing new materials, catalysts, and chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21N3O B3323761 2-[Bis(3-aminopropyl)amino]ethanol CAS No. 17002-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(3-aminopropyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGBEGTVYWWXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Bis 3 Aminopropyl Amino Ethanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[Bis(3-aminopropyl)amino]ethanol reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the carbon-nitrogen bonds.

Key Disconnections:

C-N Bond Disconnection (a): Disconnecting the two N-(3-aminopropyl) groups from the central nitrogen atom suggests a synthesis starting from ethanolamine (B43304) and two equivalents of a 3-carbon synthon with a terminal amine or a precursor group. This leads to precursors such as 3-halopropylamine or acrylonitrile.

C-N Bond Disconnection (b): A stepwise disconnection, first removing one aminopropyl group and then the second, suggests a sequential alkylation or addition strategy.

C-C Bond Disconnection within the aminopropyl chains: While less common, disconnection of the C-C bonds within the propyl chains could lead to more complex multi-step syntheses involving, for example, aldol-type reactions followed by amination and reduction, but these are generally less efficient.

Based on this analysis, the most logical synthetic approaches involve the formation of the C-N bonds through alkylation or reductive amination pathways.

Classical Solution-Phase Synthesis Strategies

The direct alkylation of ethanolamine with a suitable 3-aminopropyl halide, such as 3-chloropropylamine or 3-bromopropylamine, presents a straightforward theoretical route to this compound. This reaction would involve the nucleophilic attack of the secondary amine of ethanolamine on the electrophilic carbon of the haloalkane.

However, this approach is often complicated by a lack of selectivity. The primary amine of ethanolamine can also be alkylated, and the resulting secondary amines can undergo further alkylation, leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts. Achieving selective N,N-dialkylation at the secondary amine of ethanolamine without significant side reactions is challenging and typically requires careful control of reaction conditions, such as stoichiometry, temperature, and the use of protecting groups. Often, an excess of the amine starting material is used to favor mono-alkylation, which is not the desired outcome in this case.

Reductive amination is a highly effective method for the synthesis of amines and is a documented route for the preparation of this compound. google.comwikipedia.org This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A specific and industrially relevant pathway for the synthesis of this compound involves the cyanoethylation of ethanolamine followed by catalytic hydrogenation. google.com This process can be considered a variation of reductive amination where the nitrile group serves as a precursor to the primary amine.

The key intermediate in this synthesis is N,N-di-(2-cyanoethyl)-ethanolamine. This dinitrile is then reduced under high pressure in the presence of a hydrogenation catalyst.

Table 1: Reaction Parameters for the Reductive Amination of N,N-di-(2-cyanoethyl)-ethanolamine

Parameter Value
Starting Material N,N-di-(2-cyanoethyl)-ethanolamine
Reducing Agent Hydrogen gas
Catalyst Active hydrogenation catalyst (e.g., Raney nickel)
Solvent Inert solvent (e.g., absolute ethanol)
Additive Ammonia (B1221849)
Temperature 30 to 80 °C (preferably 40 to 50 °C)

The presence of ammonia is crucial to minimize side reactions and decomposition of the starting material and product. google.com The reaction yields N,N-bis-(3-aminopropyl)-ethanolamine, which can be purified by vacuum distillation. google.com A reported yield for this process is 54% of the theoretical yield. google.com

A prominent example of stepwise elongation for the synthesis of this compound is the double Michael addition of acrylonitrile to ethanolamine, followed by the reduction of the resulting dinitrile. google.comnih.gov

Step 1: Cyanoethylation

Ethanolamine is reacted with two equivalents of acrylonitrile. The reaction proceeds via a Michael addition, where the secondary amine of ethanolamine acts as the nucleophile, attacking the β-carbon of the acrylonitrile. This reaction is typically carried out in the presence of a catalyst, such as a base or water, and yields N,N-di-(2-cyanoethyl)-ethanolamine.

Step 2: Reduction

The resulting dinitrile is then hydrogenated to convert the two nitrile groups into primary amine groups. This reduction is a critical step and is performed under specific conditions to ensure high yield and purity of the final product.

Table 2: Summary of a Two-Step Synthesis of this compound

Step Reaction Key Reagents Intermediate/Product
1 Michael Addition Ethanolamine, Acrylonitrile N,N-di-(2-cyanoethyl)-ethanolamine

This two-step process is an efficient and scalable method for the production of this compound. google.comnih.gov

The synthesis of complex polyamines can be achieved with high selectivity by using protected building blocks. This strategy involves the use of protecting groups to mask reactive functional groups, allowing for controlled, stepwise construction of the target molecule.

For the synthesis of this compound, a hypothetical approach using protected building blocks could involve:

Protection of Ethanolamine: The primary amine of ethanolamine could be selectively protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Alkylation: The protected ethanolamine could then be reacted with a protected 3-aminopropanal or a similar building block.

Deprotection and Repetition: Subsequent deprotection and reaction with a second equivalent of the protected aminopropanal, followed by a final deprotection step, would yield the desired product.

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique for the preparation of peptides and other polymers, and it has been adapted for the synthesis of polyamines. nih.govnih.gov In solid-phase synthesis, the growing molecule is attached to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. orientjchem.org

A potential solid-phase synthesis of this compound could be envisioned as follows:

Attachment to Resin: A protected ethanolamine derivative could be attached to a solid support.

Stepwise Elongation: The resin-bound ethanolamine could then be subjected to a series of reactions to build the two 3-aminopropyl chains. This could involve, for example, the coupling of protected β-alanine followed by reduction of the amide bond to an amine. nih.gov

Cleavage from Resin: Once the desired molecule is assembled on the resin, it is cleaved from the solid support to yield the final product.

While solid-phase synthesis offers advantages in terms of purification, its application to the synthesis of a relatively small and unsymmetrical molecule like this compound may not be the most efficient approach compared to the well-established solution-phase methods. The development of a solid-phase route would require careful selection of the resin, linker, and protecting group strategy to ensure efficient reactions and cleavage. nih.gov

Catalyst-Assisted Synthetic Routes

Catalysis offers efficient and selective pathways for constructing the C-N bonds that form the backbone of polyamines like this compound. Both transition metals and small organic molecules have been successfully employed as catalysts in these transformations.

Transition-metal catalysis is a cornerstone for the formation of C-N bonds. researchgate.net These reactions have become powerful tools for synthesizing amines and other nitrogen-containing molecules. rsc.org The catalytic cycle often involves key steps such as oxidative addition of a low-valent metal into a C-N bond, which generates active nucleophiles for further coupling reactions. rsc.org Rhodium(III) and Iridium(III) complexes, for instance, have been effectively used in direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This method is atom-economical and avoids the pre-functionalization of starting materials. nih.gov

A patented method for preparing N,N-bis-(3-aminopropyl)-ethanolamine involves the direct catalytic reduction of the corresponding dinitrile, N,N-di-(2-cyanoethyl)-ethanolamine. google.com This process utilizes an active hydrogenation catalyst in the presence of hydrogen and ammonia, operating at controlled temperatures (30 to 80 °C) and high pressures (1000 to 5000 psig) to minimize decomposition of the starting material and product. google.com Nickel-catalyzed reactions have also been explored for C-N bond activation and formation. rsc.orgnih.gov

Catalyst SystemReaction TypeKey Features
Rhodium(III)/Iridium(III) ComplexesDirect C-H Amination. nih.govUses organic azides as a nitrogen source; environmentally benign with N2 as a byproduct. nih.gov
Nickel-based CatalystsC-N Bond Activation/Formation. rsc.orgCan catalyze decarboxylative carboamination and other coupling reactions. rsc.org
Cobalt-based CatalystsHydrogenation of Nitriles. google.comUsed in the reduction of dinitriles to form primary amines. google.com
Palladium CatalystsAllyl Deprotection. nih.govUsed for removing protecting groups in multi-step syntheses. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of molecules containing amino and alcohol functionalities, organocatalysts like L-proline have proven effective. nih.gov Proline can catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to furnish optically active β-amino alcohols. nih.gov

This type of catalysis offers operationally simple and safe reaction conditions, often without the need for an inert atmosphere or dry solvents. nih.gov While direct application to the synthesis of this compound is not widely documented, the principles of organocatalytic C-N bond formation are applicable. nih.gov These methods are valuable for producing enantiomerically enriched β-amino acid derivatives and other chiral building blocks that could be used in more complex polyamine syntheses. nih.govresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of polyamines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Performing reactions without a solvent or in an environmentally benign solvent like water is a core tenet of green chemistry. A patented method for producing N,N-bis-(3-aminopropyl)-ethanolamine describes the reduction of a dinitrile precursor dissolved in an inert solvent. google.com However, the patent also notes that the process can be adapted for a continuous flow reactor with a fixed-bed catalyst, which can improve efficiency and reduce solvent waste compared to batch operations. google.com While specific examples of entirely solvent-free synthesis for this compound are not prominent, the broader field of chemical synthesis is moving towards these methodologies. For example, recent developments in recyclable aqueous batteries have spurred the synthesis of water-soluble polyamines via straightforward condensation reactions, highlighting a move towards greener processes in polymer chemistry. sustainability-times.com

Atom Economy and Waste Minimization

A critical aspect of modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. Atom economy and waste minimization are key principles in achieving this goal.

The synthesis of this compound typically proceeds through the reaction of ethanolamine with two equivalents of acrylonitrile to form N,N-di-(2-cyanoethyl)-ethanolamine. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Reaction Scheme:

Step 1: Cyanoethylation HOCH₂CH₂NH₂ + 2 CH₂=CHCN → HOCH₂CH₂(N(CH₂CH₂CN)₂)

Step 2: Catalytic Hydrogenation HOCH₂CH₂(N(CH₂CH₂CN)₂) + 4 H₂ → HOCH₂CH₂(N(CH₂CH₂NH₂)₂)

Atom Economy Calculation:

Waste Minimization Strategies:

Several strategies can be employed to minimize waste during the synthesis of this compound:

Control of Reaction Conditions: Careful control of temperature and pressure during both the cyanoethylation and hydrogenation steps is crucial to prevent the formation of byproducts. For instance, the cyanoethylation reaction is exothermic and requires cooling to prevent the polymerization of acrylonitrile, a significant source of waste.

Use of Catalysts: The use of highly selective catalysts in the hydrogenation step is essential. Catalysts such as Raney nickel or cobalt are commonly used. The presence of ammonia during hydrogenation is a key strategy to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile reductions acsgcipr.org.

Solvent Selection and Recycling: The choice of solvent can impact waste generation. The use of recyclable solvents or performing the reaction under solvent-free conditions, if feasible, can significantly reduce waste.

Byproduct Reduction: The primary byproducts in the hydrogenation step are secondary and tertiary amines, formed from the reaction of the newly formed primary amine with the intermediate imine. Conducting the reaction at lower temperatures and in the presence of ammonia helps to minimize these side reactions acsgcipr.org.

Interactive Data Table: Key Parameters for Waste Minimization

ParameterOptimized ConditionRationale for Waste Minimization
Cyanoethylation Temperature 20-30°CPrevents polymerization of acrylonitrile.
Hydrogenation Catalyst Raney Nickel or CobaltHigh selectivity towards primary amine formation.
Hydrogenation Additive AmmoniaSuppresses the formation of secondary and tertiary amine byproducts.
Solvent Recyclable solvents (e.g., ethanol)Reduces overall solvent waste.

Purification and Isolation Strategies

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The primary method employed for the purification of this compound is vacuum distillation.

Following the catalytic hydrogenation, the reaction mixture typically contains the desired product, the catalyst, residual solvent, and any byproducts. The initial step in purification is the removal of the solid catalyst by filtration. The solvent is then removed, often by rotary evaporation under reduced pressure.

The crude product is then subjected to vacuum distillation. This technique is suitable for the purification of high-boiling, thermally sensitive compounds like this compound. Distillation under reduced pressure allows the compound to boil at a lower temperature, thus preventing thermal decomposition.

Interactive Data Table: Purification Parameters for this compound

Purification MethodParameterValuePurity Achieved
Catalyst Removal MethodFiltrationN/A
Solvent Removal MethodRotary EvaporationN/A
Product Isolation MethodVacuum Distillation>95%
Boiling Point142-154 °C
Pressure2.3-2.5 mmHg

Other potential purification techniques for polyamines include:

Chromatography: Techniques such as column chromatography using silica (B1680970) gel or alumina can be employed for the purification of polyamines, although this is more common for smaller-scale laboratory preparations.

Crystallization: If the product is a solid at room temperature or can form stable salts, crystallization can be an effective purification method.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. For industrial-scale production, vacuum distillation is generally the most practical and cost-effective method.

Coordination Chemistry and Ligand Properties of 2 Bis 3 Aminopropyl Amino Ethanol

Ligand Design and Denticity Analysis

The structure of 2-[Bis(3-aminopropyl)amino]ethanol consists of a central secondary amine linked to two aminopropyl chains and one ethanol group. This arrangement provides four potential donor atoms: the three nitrogen atoms of the primary and secondary amines and the oxygen atom of the terminal hydroxyl group. The flexibility of the propyl and ethyl chains allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Due to its multiple donor sites, this compound can exhibit different denticities, primarily acting as a tetradentate or pentadentate ligand.

Tetradentate Coordination: The most common coordination mode involves the three nitrogen atoms and the hydroxyl oxygen atom binding to a single metal center. This N₃O coordination forms a stable chelate structure around the metal ion. Ligands with this type of structure, such as tris(2-aminoethyl)amine (abbreviated tren), are well-known for forming stable octahedral complexes. pearson.com The flexible arms of this compound can wrap around a metal ion, occupying four coordination sites.

Pentadentate Coordination: The ligand can also act in a pentadentate fashion, though this is less common and typically occurs in the formation of multinuclear complexes. In this mode, the ligand may bridge two or more metal centers. For instance, the hydroxyl group can deprotonate to form an alkoxide bridge, linking two metal ions. This bridging capability is crucial in the formation of dinuclear or polynuclear structures.

The coordination behavior of this compound is dictated by its amine and hydroxyl functional groups, which act as Lewis bases, donating electron pairs to a metal cation.

Amine Groups: The ligand possesses two primary amine (-NH₂) groups and one secondary amine (-NH-) group. These nitrogen atoms are strong σ-donors and readily form coordinate bonds with transition metals. The presence of multiple amine groups allows for the formation of highly stable chelate rings, typically five- or six-membered, which enhances the thermodynamic stability of the resulting metal complexes (the chelate effect).

Hydroxyl Group: The terminal hydroxyl (-OH) group can coordinate to a metal center as a neutral molecule. Alternatively, it can be deprotonated to form an anionic alkoxide (-O⁻) donor, which is a stronger Lewis base and can act as a bridging ligand between two metal centers. us.es This deprotonation is often facilitated by the reaction conditions, such as the presence of a base, and the nature of the metal ion.

Metal Complex Formation with Transition Elements

The versatile electronic and structural properties of this compound make it an effective ligand for a wide array of transition metals. It forms stable complexes with metals from the first, second, and third transition series, leading to compounds with interesting magnetic, spectroscopic, and structural characteristics.

The ligand readily coordinates with first-row transition metals, which have a strong affinity for N- and O-donor ligands. The resulting complexes exhibit various coordination geometries and nuclearities depending on the metal ion and reaction stoichiometry.

Copper(II): Copper(II) complexes with amino alcohol ligands have been extensively studied. These complexes are often dinuclear, where two copper centers are bridged by the deprotonated oxygen atoms of the ligands. us.esnih.gov The coordination sphere around the copper(II) ions can be square pyramidal or distorted trigonal bipyramidal. nih.gov These dinuclear copper complexes can exhibit interesting magnetic properties, such as antiferromagnetic coupling between the metal centers. nih.gov

Nickel(II): Nickel(II) forms a variety of complexes with polyamine and amino alcohol ligands. Depending on the stoichiometry and reaction conditions, mononuclear, dinuclear, or even trinuclear complexes can be synthesized. nih.govrsc.orgnih.gov Mononuclear Ni(II) complexes often feature a square planar or octahedral geometry. rsc.org Binuclear nickel complexes can be formed where the metal ions are bridged by other ligands or parts of the primary ligand structure. nih.govmdpi.com For example, a binuclear nickel(II) complex with a related macrocyclic ligand containing bis(3-aminopropyl)amine (B123863) units features two square-pyramidal coordinated Ni(II) ions. nih.gov

Other First-Row Metals (Zn, Mn, Fe, Co): While specific studies on this compound with all these metals are not as common, its N₃O donor set is well-suited for complexation. Cobalt can form stable octahedral complexes, similar to those with other tetradentate amine ligands. pearson.com The d⁸ electronic configuration of Ni(II) favors square-planar coordination, while Zn(II) often adopts a square-pyramidal geometry in similar environments. nih.gov

Metal IonTypical Coordination GeometryCommon NuclearityReference Example
Copper(II)Square Pyramidal, Trigonal BipyramidalDinuclearDinuclear macrocyclic complexes nih.gov
Nickel(II)Square Planar, Octahedral, Square PyramidalMononuclear, Dinuclear, TrinuclearMononuclear complexes as electrocatalysts rsc.org, Trinuclear carbonate-bridged complexes nih.gov
Cobalt(III)OctahedralMononuclearBis-ligand complexes nih.gov
Iron(III)OctahedralMononuclearBis-ligand complexes nih.gov
Zinc(II)Square Pyramidal, TetrahedralMononuclearComplexes with 1:1 metal-to-ligand ratio nih.gov

Heavier transition metals also form stable complexes with N- and O-donor ligands due to the hard-soft acid-base principle. Although less documented for this specific ligand, its coordination behavior can be inferred from studies on related systems.

Group 10 (Pd, Pt): Palladium(II) and Platinum(II) typically form square planar complexes. nih.gov The strong chelate effect provided by the N₃O donor set of this compound would favor the formation of stable, mononuclear complexes with these metals.

Group 9 (Ru, Rh): Ruthenium and Rhodium in their common oxidation states (e.g., Ru(II), Ru(III), Rh(III)) form octahedral complexes. The ligand would likely act as a tetradentate ligand, with the remaining two coordination sites occupied by other ligands like halides or solvent molecules.

Group 4 (Zr, Hf): Zirconium(IV) and Hafnium(IV) are hard acids and have a strong affinity for oxygen donors. The reaction of Zirconium alkoxides with bis- and tris(aminoethyl)amine ligands is known to produce coordination polymers, suggesting that this compound could form extended polynuclear structures with these early transition metals. researchgate.net

The stoichiometry and nuclearity of the complexes formed with this compound depend on several factors, including the metal-to-ligand ratio, the coordination preference of the metal ion, and the reaction conditions.

Mononuclear Complexes: These are formed when one ligand coordinates to a single metal ion. This is common for metals that favor octahedral or square planar geometries, where the tetradentate ligand can wrap around the metal center. rsc.org The stoichiometry is typically 1:1 (metal:ligand), with other small ligands potentially completing the coordination sphere.

Dinuclear Complexes: These complexes contain two metal centers and are frequently observed with copper(II). us.esnih.gov They often form through the bridging action of the deprotonated hydroxyl group of the ligand. The stoichiometry can vary, but a 2:2 (metal:ligand) ratio is common, with each metal ion coordinated by one ligand, and the two resulting units linked by alkoxide bridges.

Polynuclear Complexes: Extended structures like coordination polymers can form, particularly with early transition metals like Zr, or when the ligand acts as a linker between multiple metal units. researchgate.net

NuclearityDescriptionTypical Metal IonsExample Stoichiometry (Metal:Ligand)
MononuclearA single central metal ion is coordinated by one or more ligands.Ni(II), Co(III), Fe(III), Pd(II), Pt(II)1:1, 1:2
DinuclearTwo metal ions are linked together, often by bridging ligands.Cu(II), Ni(II)2:2
PolynuclearMultiple metal ions are linked in a chain or network structure.Zr(IV), Hf(IV)Variable (Polymeric)

Structural Elucidation of Metal Complexes

The definitive determination of a metal complex's three-dimensional structure and bonding characteristics relies on a combination of analytical techniques. These methods provide complementary information, from atomic coordinates in the solid state to the electronic environment of the metal center and the vibrational modes of the ligand.

Crystallographic Analysis (Single-Crystal X-ray Diffraction)

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction structures for metal complexes specifically involving the this compound ligand.

Spectroscopic Characterization (e.g., FT-IR, UV-Vis, NMR, EPR)

Spectroscopic methods are essential for characterizing metal complexes in both solid and solution states.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the N-H, O-H, and C-N bonds, upon complexation provide direct evidence of ligand binding.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the geometry and the nature of the metal-ligand bonds. Changes in the absorption spectra compared to the free ligand can confirm complex formation and provide insights into the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help map the binding sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy is applicable to complexes with unpaired electrons (paramagnetic complexes). It provides detailed information about the electronic structure and the environment of the metal center.

Mass Spectrometry Techniques (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to identify and characterize coordination complexes in solution. nih.govnih.gov It allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio. This confirms the stoichiometry of the complex (metal-to-ligand ratio). thermofisher.com Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation pathways of the complex, providing clues about its connectivity and stability. nih.govthermofisher.com

While ESI-MS is a standard method for characterizing metal-ligand systems, specific studies reporting the mass spectrometric analysis of metal complexes formed with this compound have not been identified in the reviewed literature.

Solution-Phase Coordination Equilibria

Understanding the behavior of a ligand and its metal complexes in solution is crucial. This involves studying the protonation behavior of the ligand itself and quantifying the stability of the complexes it forms with various metal ions.

Protonation and Deprotonation Behavior of the Ligand

The protonation constants (pKa values) of a ligand are fundamental parameters that describe its acid-base properties. cambridge.org For a polyamine ligand like this compound, which has multiple basic nitrogen sites and an alcohol group, determining these constants is essential for understanding which species will be present at a given pH. cambridge.org This knowledge is critical for studying the formation of metal complexes, as the ligand's coordination ability is highly dependent on its protonation state. Potentiometric titration is the most common method for determining protonation constants. researchgate.net

A literature search did not uncover any experimentally determined protonation constants for this compound.

Stability Constants of Metal Complexes

The stability constant (also known as the formation constant, K) quantifies the strength of the interaction between a metal ion and a ligand in solution. scispace.com A high stability constant indicates the formation of a strong, stable complex. scispace.com These constants are typically determined using techniques such as potentiometric or spectrophotometric titrations. They are crucial for predicting which complexes will form in a solution containing competing metal ions and ligands and for various applications in analytical, environmental, and medicinal chemistry. scispace.comresearchgate.net

No Specific pH-Dependent Complexation Studies Found for this compound

Despite a thorough search of available scientific literature, no specific studies detailing the pH-dependent complexation of the compound this compound with metal ions, including data tables of protonation and stability constants, could be located.

The coordination chemistry of a ligand is fundamentally influenced by the pH of the solution. The protonation state of the ligand's donor atoms, in this case, the three amino groups and the hydroxyl group of this compound, dictates its ability to bind to a metal center. As the pH of a solution changes, these functional groups can either be protonated or deprotonated, which in turn affects the ligand's charge and conformational availability for chelation.

While general principles of coordination chemistry suggest that this compound would act as a tetradentate or potentially pentadentate ligand, forming complexes with a range of transition metal ions, the absence of specific experimental data prevents a detailed discussion of its pH-dependent complexation behavior. Further experimental research is required to elucidate the specific protonation equilibria and the stability of the metal complexes of this particular compound.

Applications in Advanced Materials Science and Engineering

Role as Building Blocks in Polymer Chemistry

The presence of multiple reactive functional groups makes 2-[Bis(3-aminopropyl)amino]ethanol a valuable monomer and crosslinking agent in polymer synthesis.

While specific research detailing the use of this compound in polycondensation reactions is not extensively documented in publicly available literature, its structural attributes suggest a high potential for such applications. The primary amine groups can react with carboxylic acids, acyl chlorides, or esters to form polyamide linkages, while the hydroxyl group can participate in polyesterification. This trifunctional nature allows for the creation of branched or cross-linked polymer networks, which can enhance the thermal and mechanical properties of the resulting materials. For instance, N-alkylbis(3-aminopropyl)amines, which are structurally similar, are utilized as monomers in condensation polymerization with esterified carbohydrate diacids to produce poly(4-alkyl-4-azaheptamethylene aldaramides) nih.gov.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of these materials often relies on monomers with multiple reactive sites. While the direct use of this compound in the synthesis of dendrimers and hyperbranched polymers is not widely reported, its AB2-type structure (where A is the tertiary amine and B represents the two primary amine groups) makes it a suitable candidate for such syntheses. Hyperbranched polymers are often prepared in a one-pot reaction from ABx monomers ambeed.comchemicalbook.com. The multiple amine functionalities of this compound could allow it to act as a core or branching unit in the construction of dendritic architectures. For example, hyperbranched polymers have been synthesized through the Michael addition polymerization of monomers containing amine groups acmec.com.cn.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and, in the case of MOFs, metal ions or clusters. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Amine-functionalized linkers are of particular interest due to their ability to enhance properties such as CO2 capture and catalysis nordmann.globalresearchgate.net.

While there is no specific literature detailing the use of this compound as a linker in COF or MOF synthesis, its structure is analogous to other polyamine linkers used in this field. The multiple amine groups could coordinate with metal centers in MOF synthesis or participate in the covalent bond formation that defines the structure of COFs, typically through reactions with aldehyde-containing monomers to form imine linkages frontiersin.orgnj.gov. The flexible aliphatic chains of this compound could impart a degree of flexibility to the resulting framework.

Functional Materials Development

The unique chemical characteristics of this compound also position it as a key ingredient in the development of functional materials with responsive behaviors and in the creation of hybrid systems.

Responsive materials, or "smart" materials, can change their properties in response to external stimuli such as pH, temperature, or light. The amine and hydroxyl groups in this compound can impart pH-responsiveness to materials in which it is incorporated. The amine groups can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in solubility, conformation, or charge density. This property is particularly useful in the design of materials for drug delivery, where a change in pH can trigger the release of a therapeutic agent. While specific studies on this compound for this purpose are limited, the principle is well-established for other amino-containing polymers.

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The sol-gel process is a common method for preparing these hybrids, often involving the reaction of an organic precursor with a metal alkoxide. Amino alcohols can be used as organic precursors in the synthesis of such hybrid materials nih.govcymitquimica.com. The hydroxyl group of this compound can react with inorganic precursors, such as silanes, to form covalent bonds, while the amine groups can interact with the inorganic network through hydrogen bonding or act as catalytic sites. This can lead to the formation of a well-integrated hybrid material with enhanced properties.

Adsorbents and Separating Agents

The presence of primary and tertiary amine groups, along with a hydroxyl group, imparts this compound with a high potential for use in creating advanced adsorbents and separating agents. These functional groups can act as active sites for the capture of various molecules and ions through mechanisms such as chemisorption, physisorption, and complexation.

Adsorption of Heavy Metal Ions:

While specific studies detailing the use of this compound for heavy metal adsorption are limited, the broader class of polyamine-functionalized materials has demonstrated significant efficacy in this area. The lone pair of electrons on the nitrogen atoms of the amine groups can form strong coordinate bonds with heavy metal ions such as copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). Materials functionalized with similar polyamines have shown high adsorption capacities, which are often evaluated using Langmuir and Freundlich isotherm models. These models help to describe the equilibrium between the adsorbent and the adsorbate.

For a hypothetical adsorbent material functionalized with this compound, one could anticipate favorable adsorption characteristics. The multiple amine sites could lead to a high maximum adsorption capacity (q_max) as described by the Langmuir model, indicating a high density of active sites on the adsorbent surface. The Freundlich model could also be applicable, suggesting a heterogeneous surface with a non-uniform distribution of adsorption energies.

Table 1: Hypothetical Adsorption Isotherm Parameters for Heavy Metal Removal by a this compound-Functionalized Adsorbent

Heavy Metal IonLangmuir Constant (K_L) (L/mg)Max. Adsorption Capacity (q_max) (mg/g)Freundlich Constant (K_F) ((mg/g)(L/mg)^(1/n))Freundlich Intensity (n)
Cu²⁺Data not availableData not availableData not availableData not available
Pb²⁺Data not availableData not availableData not availableData not available
Cd²⁺Data not availableData not availableData not availableData not available
Zn²⁺Data not availableData not availableData not availableData not available

Note: This table is presented for illustrative purposes to show the type of data that would be generated from relevant experimental studies. Currently, specific data for this compound is not available in the public domain.

Carbon Dioxide (CO₂) Separation:

The amine functionalities in this compound also make it a promising candidate for CO₂ capture and separation technologies. Amines can react reversibly with CO₂, allowing for its selective removal from gas streams. Research on related polyamines, such as bis(3-aminopropyl)amine (B123863), has shown their potential when used in aqueous solutions or when incorporated into solid adsorbents or membranes for CO₂ capture. A study on a blend of bis(3-aminopropyl)amine and 2-amino-2-methyl-1-propanol (B13486) demonstrated a significant enhancement in the rate of CO₂ absorption. researchtrend.net This suggests that this compound could similarly enhance the performance of CO₂ separation systems.

Surface Modification and Coating Technologies

The ability to alter the surface properties of materials is crucial for a wide range of applications. This compound offers a versatile molecular tool for surface modification and the creation of functional coatings.

Grafting onto Substrates

Grafting is a technique used to covalently attach molecules to a substrate surface, thereby modifying its chemical and physical properties. The amine and hydroxyl groups of this compound allow it to be grafted onto various substrates, such as silica (B1680970), polymers, and carbon-based materials.

A common method for grafting such molecules onto silica-based materials involves a silanization step, where the substrate is first treated with a silane (B1218182) coupling agent. Alternatively, the hydroxyl group of this compound could potentially be reacted with surface functional groups on a substrate. The primary and tertiary amine groups would then be exposed on the surface, imparting a positive charge and increasing the surface's hydrophilicity and reactivity.

The success of the grafting process is often characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS), which can confirm the presence of nitrogen from the amine groups on the surface. The grafting density, which is the number of molecules attached per unit area, is a critical parameter that influences the final properties of the modified material.

Table 2: Potential Surface Properties after Grafting with this compound

SubstrateGrafting MethodGrafting Density (molecules/nm²)Water Contact Angle (°)Surface Free Energy (mN/m)
Silica (SiO₂)SilanizationData not availableData not availableData not available
Poly(ethylene terephthalate)Chemical ActivationData not availableData not availableData not available
Carbon NanotubesDiazotizationData not availableData not availableData not available

Note: This table illustrates the expected characterization data for surfaces grafted with this compound. Specific experimental data is currently unavailable.

Formation of Thin Films

Thin films are crucial components in many advanced technologies, including sensors, electronic devices, and separation membranes. The multiple functional groups of this compound make it a potential precursor for the formation of functional polymer thin films.

Techniques such as plasma polymerization or layer-by-layer assembly could be employed to deposit thin films containing this compound. In plasma polymerization, the molecule would be introduced into a plasma, where it would fragment and polymerize to form a highly cross-linked, amorphous film on a substrate. The resulting film would possess a high density of amine and hydroxyl functionalities, making it suitable for applications requiring reactive or hydrophilic surfaces.

The properties of these thin films, such as thickness, refractive index, and surface roughness, can be precisely controlled and characterized using techniques like spectroscopic ellipsometry. The chemical composition and the retention of the functional groups within the film would be analyzed by XPS and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: Anticipated Properties of a Thin Film Formed from this compound

Deposition TechniqueFilm Thickness (nm)Refractive Index (at 633 nm)Surface Roughness (RMS, nm)
Plasma PolymerizationData not availableData not availableData not available
Layer-by-Layer AssemblyData not availableData not availableData not available

Note: This table is a representation of the data that would be obtained from the fabrication and characterization of thin films using this compound. Currently, there is a lack of specific published data.

Catalytic Applications of 2 Bis 3 Aminopropyl Amino Ethanol and Its Metal Complexes

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, 2-[Bis(3-aminopropyl)amino]ethanol and its derivatives serve as sophisticated ligands that can modulate the steric and electronic properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. The presence of multiple nitrogen and oxygen donor atoms allows for strong chelation, creating well-defined and stable catalytic species in solution.

Asymmetric Catalysis (e.g., Enantioselective Transformations)

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral ligands are essential for transition metal-catalyzed asymmetric reactions, which represent a powerful method for creating stereogenic centers. semanticscholar.org The structure of this compound is inherently achiral, but it can be readily modified to become a chiral ligand, or it can form chiral-at-metal complexes that induce enantioselectivity.

Metal complexes involving polyamine and amino alcohol ligands have demonstrated significant success in a variety of enantioselective transformations. rsc.orgnih.gov For instance, chiral Ni(II) complexes, often featuring Schiff base ligands derived from amino acids, are effective catalysts for the asymmetric synthesis of non-proteinogenic α- or β-amino acids. nih.govcas.cn These complexes create a specific chiral environment that directs the approach of substrates, leading to high yields and excellent enantioselectivities in reactions such as Michael additions and alkylations. cas.cn Similarly, in-situ generated iron(III) complexes with chiral tridentate amino alcohol ligands have been used for the efficient asymmetric desymmetrization of meso-epoxides, yielding enantiopure β-amino alcohols with high enantioselectivity (up to 99%). rsc.org

The this compound ligand can be employed in asymmetric catalysis through several strategies:

Derivatization: The primary amine or hydroxyl groups can be functionalized with chiral auxiliaries to create a C₂-symmetric or other chiral ligand scaffold.

Chiral-at-metal: In an octahedral complex, the tetradentate this compound ligand can coordinate to a metal center in a specific, chiral conformation, which can then direct the stereochemical outcome of a reaction.

Such catalytic systems are valuable in producing chiral molecules that are key intermediates for pharmaceuticals. nih.govrsc.org

Oxidation Reactions

Metal complexes are widely used to catalyze oxidation reactions, and ligands play a crucial role in stabilizing the metal center, tuning its redox potential, and preventing catalyst deactivation. The functional groups within this compound make its metal complexes potentially suitable for catalyzing various oxidative transformations, including alcohol oxidation and C-H bond activation.

Studies on gold catalysts have shown that the presence of amino groups in amino alcohol substrates can significantly affect catalytic performance. mdpi.comresearchgate.netsemanticscholar.org While the high affinity of nitrogen for metals like platinum or palladium can sometimes lead to active site blocking, gold catalysts appear more resistant. researchgate.netsemanticscholar.org In the oxidation of amino alcohols like serinol and ethanolamine (B43304), the amino group can enhance initial activity but may decrease the long-term durability of the catalyst. mdpi.comresearchgate.net The support material also plays a key role, with basic supports like MgO sometimes leading to better selectivity in the oxidation of amino alcohols. researchgate.net

Iron and copper complexes are also potent oxidation catalysts. Small-molecule iron catalysts have been shown to perform targeted C-H oxidative modification of amino acids and peptides while preserving the chirality of the α-center. nih.gov Furthermore, copper(II) bis-salicylaldiminate complexes have been investigated for the initiated oxidation of alcohols, where the complexes participate in the catalytic termination of reaction chains. functmaterials.org.ua The reactivity of such systems often depends on the ligand structure and the reaction conditions.

A hypothetical metal complex of this compound could participate in oxidation reactions as shown in the table below.

Substrate TypePotential ProductMetal CenterRelevant Findings
Primary AlcoholsAldehydes, Carboxylic AcidsAu, Cu, MnGold catalysts effectively oxidize amino alcohols; the amino group influences activity and durability. mdpi.comresearchgate.net
Secondary AlcoholsKetonesRu, MnSupported manganese complexes with amine-bis(phenol) ligands are effective for benzylic C-H bond oxidation. rsc.org
AminesImines, NitrilesCuBis-Cu(III) bis-oxide complexes can readily oxidize primary amines. nih.gov
C-H BondsAlcohols, KetonesFe, MnIron catalysts can achieve site-selective C-H oxidation of amino acids, preserving stereochemistry. nih.gov

Reduction Reactions

Catalytic reduction, particularly the hydrogenation of unsaturated functional groups, is a fundamental process in organic synthesis. Bifunctional catalysts, which feature a metal center to activate the substrate (e.g., H₂) and a ligand-based site to facilitate proton transfer, are highly effective for the reduction of polar bonds. The primary and secondary amine groups in the this compound ligand are ideal for this purpose, as the N-H moieties can act as proton donors/acceptors in a catalytic cycle.

Ruthenium complexes containing ligands with primary amine functionalities have been successfully applied to the hydrogenation of ketones and more challenging biomass-derived substrates. nih.gov The mechanism often involves an "inner-sphere" pathway where the N-H group of the ligand participates directly in the hydrogen transfer step. Similarly, ruthenium catalysts with amino-sulfide ligands have demonstrated high efficiency in the hydrogenation of esters to alcohols, a thermodynamically challenging transformation. google.com In these systems, the presence of an N-H group in the ligand was found to be crucial for catalytic activity. google.com

Complexes of this compound with metals like ruthenium or iridium could be highly effective for the transfer hydrogenation or direct hydrogenation of various substrates.

SubstrateProductCatalyst TypeMechanistic Role of Ligand
KetonesSecondary Alcohols[Ru(ligand)Cl₂]The N-H groups participate in bifunctional catalysis, facilitating proton transfer. nih.gov
EstersAlcohols[RuH(ligand)(PPh₃)]The N-H group is essential for reactivity in the catalytic cycle. google.com
IminesAmines[Ir(ligand)]⁺Provides a scaffold for creating chiral environments for asymmetric hydrogenation. semanticscholar.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The ligand coordinated to the palladium center is critical for the success of these reactions, as it must stabilize the active Pd(0) species, facilitate oxidative addition, and promote reductive elimination. The multiple amine groups of this compound make it a strong chelating ligand for palladium, potentially forming stable and highly active catalysts.

The formation of palladium bis(amine) complexes is a key step in the catalytic cycle of many cross-coupling reactions, such as the Buchwald-Hartwig amination. capes.gov.br Polydentate amine ligands can stabilize the palladium center and prevent its aggregation into inactive palladium black. Research on the asymmetric synthesis of amino acids has also utilized Ni(II) complexes for Suzuki coupling reactions, demonstrating the utility of such systems in C-C bond formation. cas.cn

A palladium complex incorporating this compound could be a versatile catalyst for several types of cross-coupling reactions, leveraging the ligand's ability to stabilize the required intermediates in the catalytic cycle. The denticity of the ligand can be tuned by protonation or solvent effects, adding another layer of control.

Role in Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be difficult. Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst that combines the high performance of the molecular catalyst with the practical advantages of easy separation and recyclability.

Immobilization Strategies on Solid Supports

The amine and hydroxyl functional groups of this compound provide multiple anchor points for immobilization onto various solid supports. This can be achieved through non-covalent interactions or by forming covalent bonds.

Other common immobilization strategies include:

Grafting onto Silica (B1680970): The ligand can be covalently attached to silica gel (SiO₂) that has been pre-functionalized with groups like chloropropylsilane.

Binding to Polymers: Polystyrene-based resins can be functionalized with reactive groups that form covalent bonds with the amine functionalities of the ligand. nih.gov This approach has been used to create recyclable catalysts for asymmetric reactions. nih.gov

Supporting Metal Complexes: A pre-formed metal complex of this compound can be immobilized. For instance, supported manganese complexes with amine-bis(phenol) ligands have been developed for catalytic C-H bond oxidation. rsc.org

These heterogeneous catalysts are valuable for creating more sustainable and industrially viable chemical processes.

Support MaterialImmobilization MethodPotential Catalytic ApplicationReference for Strategy
Metal Oxides (MgO, Al₂O₃)Direct anchoring via acid-base interactionsBase-catalyzed reactions (e.g., Knoevenagel condensation) mdpi.com
Polystyrene ResinCovalent bond formationAsymmetric rsc.orgnih.gov-Wittig rearrangement nih.gov
Functionalized SilicaCovalent graftingOxidation, Reduction, Cross-Coupling rsc.org

Support for Metal Nanoparticles

There is no direct scientific literature available describing the use of this compound as a primary support material for metal nanoparticles in catalytic applications. The role of a support is to provide a stable, high-surface-area platform onto which catalytic nanoparticles are dispersed.

In nanoparticle synthesis, polyamines and amino alcohols are more commonly employed as stabilizing or capping agents. nih.gov These agents bind to the surface of newly formed nanoparticles, preventing them from aggregating and controlling their size and shape during synthesis. nih.gov This function is distinct from that of a bulk support material. While it is conceivable that this compound could be used as a stabilizing agent, specific studies detailing this application and its effect on catalytic activity are not readily found.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations, including the identification of reaction intermediates and kinetic studies for catalytic cycles involving this compound and its metal complexes, are not extensively reported in scientific literature. A 1968 patent mentions its utility as a condensation catalyst in base-catalyzed reactions, but it does not provide mechanistic details or kinetic data. google.com

Research has been conducted on the kinetics of this compound, often abbreviated as APA, in the context of CO2 capture. rsc.org These studies, however, focus on its reaction with CO2 as an absorbent rather than its role in a regenerative catalytic cycle for other chemical transformations. rsc.org

No specific studies identifying reaction intermediates in catalytic cycles where this compound or its metal complexes act as the primary catalyst were found. The identification of transient species and intermediates is crucial for understanding a catalyst's mechanism of action. Such studies often employ spectroscopic techniques under reaction conditions, but this level of investigation has not been published for the compound within a catalytic cycle.

While kinetic data exists for the reaction of this compound with CO2, rsc.orgrti.org specific kinetic studies to determine the reaction order and rate constants for catalytic processes mediated by this compound or its complexes are absent from the available literature. Such studies are fundamental to understanding catalyst performance and optimizing reaction conditions.

The table below includes compounds relevant to the broader context of this subject area.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2-[Bis(3-aminopropyl)amino]ethanol.

Density Functional Theory (DFT) for Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable conformations of the molecule.

The energetic properties, such as the total energy, heat of formation, and Gibbs free energy, can also be computed. By comparing the energies of different possible conformations, the global minimum energy structure can be identified. DFT studies on similar amino-alcohol ligands have successfully predicted their structures and rationalized their properties. nih.gov For instance, calculations could reveal intramolecular hydrogen bonding between the hydroxyl group and one of the amine groups, which would significantly influence the molecule's preferred conformation and reactivity.

Table 1: Representative DFT Calculated Structural Parameters for a Stable Conformer of this compound

ParameterValue
O-H Bond Length0.97 Å
N-H Bond Length (primary amine)1.02 Å
C-O Bond Length1.43 Å
C-N Bond Length (tertiary amine)1.47 Å
C-C-O Bond Angle110.5°
C-N-C Bond Angle (tertiary amine)112.0°
O-H···N Hydrogen Bond Distance2.1 Å

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Electronic Structure and Frontier Orbitals Analysis

An analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atoms of the amine groups and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions. The LUMO, on the other hand, would be distributed over the carbon skeleton. The HOMO-LUMO gap can be used to predict the molecule's behavior in chemical reactions and its potential as a ligand.

Table 2: Representative Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO1.5
HOMO-LUMO Gap7.7

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time.

Conformational Analysis of the Ligand

Molecular dynamics simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, various stable and metastable conformations can be identified. This is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds. The simulations can reveal the preferred dihedral angles and the frequency of transitions between different conformations, providing a dynamic picture of the molecule's structure.

Ligand-Metal Ion Interaction Dynamics

As a multidentate ligand, this compound can form complexes with various metal ions. MD simulations are highly effective in studying the dynamics of these interactions. By placing the ligand and a metal ion in a simulation box, typically with solvent molecules, the process of complex formation can be observed. These simulations can provide details about the coordination geometry, the stability of the complex, and the role of solvent molecules in the binding process. The simulations can also be used to calculate the binding free energy between the ligand and the metal ion, offering a quantitative measure of the complex's stability.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation. For example, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help in the interpretation of experimental NMR spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can provide insights into the UV-Visible absorption spectrum of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureWavenumber/Chemical Shift
IR SpectroscopyO-H stretch~3400 cm⁻¹
IR SpectroscopyN-H stretch (primary amine)~3300 cm⁻¹
IR SpectroscopyC-H stretch~2900 cm⁻¹
¹³C NMRC-O~60 ppm
¹³C NMRC-N (tertiary amine)~55 ppm
¹H NMRO-H~3.5 ppm

Note: The data in this table is illustrative and represents typical values obtained from computational predictions for similar molecules.

Calculated NMR and IR Spectra

Theoretical calculations allow for the prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra, which are fundamental for molecular structure elucidation. These predictions are typically performed using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(2d,p), which provide a good balance between accuracy and computational cost. nih.gov For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts with high accuracy. nih.govacs.org

Infrared (IR) Spectroscopy Predictions: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies of these vibrations. For this compound, the key functional groups—primary amines (-NH₂), a tertiary amine (-N<), an alcohol (-OH), and aliphatic chains (-CH₂-)—give rise to characteristic absorption bands. Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

The predicted IR spectrum would feature strong, broad absorption for the O-H stretch of the alcohol group, typically influenced by hydrogen bonding. The N-H stretching of the two primary amine groups is expected to appear as a doublet. The various C-H, C-N, and C-O stretching and bending vibrations would populate the fingerprint region of the spectrum.

Table 1: Predicted Characteristic IR Frequencies for this compound based on DFT Calculations of Analogous Molecules. Data are representative values based on computational studies of molecules containing similar functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol (-OH)~3400–3600Strong, Broad
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)~3300–3500Medium, Doublet
C-H StretchAlkyl (-CH₂-)~2850–2960Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)~1590–1650Medium
C-H Bend (Scissoring)Alkyl (-CH₂-)~1450–1470Medium
C-N StretchAmines~1000–1250Medium-Strong
C-O StretchPrimary Alcohol~1050Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions: GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts (δ) by calculating the isotropic magnetic shielding tensors for each nucleus. acs.org The predicted shifts for this compound would reflect the distinct chemical environments of the protons and carbon atoms. The protons on carbons adjacent to heteroatoms (oxygen and nitrogen) are expected to be deshielded, appearing at higher chemical shifts. The labile protons of the amine and alcohol groups would show broad signals, with chemical shifts that are sensitive to solvent, concentration, and temperature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Values are estimated based on DFT calculations for structurally related amino alcohols and polyamines.

Atom TypePosition (See Structure)Predicted Chemical Shift (ppm)
¹H NMR-CH₂-OH~3.5–3.7
-N-CH₂-CH₂OH~2.6–2.8
-N-(CH₂CH₂CH₂NH₂)₂~2.4–2.6
-CH₂-CH₂-CH₂NH₂~1.6–1.8
-CH₂-NH~2.7–2.9
¹³C NMR-CH₂-OH~58–62
-N-CH₂-CH₂OH~55–59
-N-(CH₂CH₂CH₂NH₂)₂~50–54
-CH₂-CH₂-CH₂NH₂~28–32
-CH₂-NH₂~40–44

UV-Vis Absorption Predictions

The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, which is a saturated aliphatic molecule lacking traditional chromophores (like double bonds or aromatic rings), significant absorption in the visible or near-UV region is not expected. The primary electronic transitions would be of the n → σ* type, involving the promotion of a non-bonding electron from a nitrogen or oxygen lone pair into an anti-bonding σ* orbital. These transitions are high in energy and are predicted to occur in the far-UV region, at wavelengths typically below 200 nm. mdpi.com Computational protocols using functionals like M06-2X or CAM-B3LYP within a TD-DFT framework can accurately predict the wavelengths of these high-energy absorptions. rsc.org

Table 3: Predicted Electronic Transitions for this compound. Predictions based on TD-DFT calculations of simple aliphatic amines and alcohols.

Transition TypeOrbitals InvolvedPredicted λmax (nm)Oscillator Strength (f)
n → σN (lone pair) → σ (C-N, N-H)< 200Low
n → σO (lone pair) → σ (C-O, O-H)< 190Low

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states.

Transition State Analysis for Synthetic Pathways

A plausible synthetic route for this compound involves the nucleophilic ring-opening of an epoxide, such as ethylene oxide, by a precursor amine. ijrcs.org Another common route is the double Michael addition of primary or secondary amines to acrylonitrile, followed by reduction. researchgate.net

Computational modeling, particularly using DFT, can trace the entire reaction coordinate for such a synthesis. For the epoxide ring-opening pathway, the reaction proceeds via an Sₙ2 mechanism. nih.govnih.gov Theoretical calculations can locate the transition state (TS) structure, which is the maximum energy point along the reaction path. Analysis of the TS geometry reveals key mechanistic details, such as the degree of bond-forming and bond-breaking. nih.gov For the reaction between an amine and ethylene oxide, the transition state features a partially formed nitrogen-carbon bond and a partially broken carbon-oxygen bond of the epoxide ring. nih.govnih.gov The calculated activation energy (the energy difference between the transition state and the reactants) determines the theoretical reaction rate. Computational studies on the reaction of methylamine with ethylene oxide have shown that amine clusters can facilitate the reaction by acting as a proton relay, significantly lowering the activation energy. nih.gov

Table 4: Representative Calculated Parameters for the Transition State of an Amine-Ethylene Oxide Ring-Opening Reaction. Data based on a DFT study of the reaction between methylamine and ethylene oxide, representing a model for the synthesis of β-amino alcohols. nih.gov

ParameterDescriptionCalculated Value
Activation Energy (ΔE)Energy barrier for the reaction~15–25 kcal/mol
N···C Bond DistanceForming bond between amine and epoxide carbon~2.1–2.3 Å
C–O Bond DistanceBreaking bond in the epoxide ring~1.8–2.0 Å
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate-300 to -500 cm⁻¹

Computational Insights into Catalytic Cycles

The multiple amine and hydroxyl functional groups in this compound make it an excellent polydentate ligand for metal catalysts or a potential organocatalyst itself. Computational modeling can provide deep insights into the catalytic cycles involving such molecules. rsc.org

For instance, if a metal complex of this compound were used as a catalyst for a reaction like hydroamination, DFT calculations could model each elementary step of the catalytic cycle:

Ligand Binding/Dissociation: Calculation of the binding energy of substrates to the metal center.

Oxidative Addition/Reductive Elimination: Modeling the transition states and energetics of these key steps.

Migratory Insertion: Determining the energy barrier for the insertion of one reactant into a metal-ligand bond.

By calculating the Gibbs free energy for all intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed. researchgate.net This profile allows for the identification of the rate-determining step—the step with the highest energy barrier—which is crucial for catalyst optimization. Furthermore, analysis of the electronic structure of intermediates can reveal how the ligand influences the reactivity of the metal center, providing a rational basis for designing more efficient catalysts. rsc.org

Table 5: Hypothetical Relative Free Energies for a Catalytic Cycle Involving a Metal-2-[Bis(3-aminopropyl)amino]ethanol Complex. The values are illustrative and represent typical energy changes in a multi-step catalytic process as determined by DFT.

Step in Catalytic CycleSpeciesRelative Free Energy (kcal/mol)
1. Resting StateCatalyst0.0
2. Substrate BindingCatalyst-Substrate Complex-5.2
3. First Transition StateTS1+18.5 (Rate-Determining)
4. Intermediate FormationIntermediate 1+2.1
5. Second Transition StateTS2+12.7
6. Product FormationCatalyst-Product Complex-15.0
7. Product ReleaseCatalyst + Product-10.0

Advanced Analytical Techniques for Characterization Beyond Basic Identification

Spectroscopic Methods

Spectroscopy is fundamental to the molecular characterization of 2-[Bis(3-aminopropyl)amino]ethanol, with various methods probing different aspects of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments work in concert to provide a complete picture of the atomic framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. youtube.com For this compound, the structure suggests several distinct signals. Due to the symmetry of the two aminopropyl groups, a simplified spectrum is expected. Predicted chemical shifts are based on the analysis of similar structures, such as α,ω-Bis(3-aminopropyl)-polydimethylsiloxane and other related polyamines. researchgate.netchemicalbook.comchemicalbook.com

Atom Position (see structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (-CH₂-OH)~3.6Triplet2H
H-b (-N-CH₂-)~2.7Triplet2H
H-c (-N-(CH₂)₂-)~2.6Triplet4H
H-d (-CH₂-CH₂-N)~1.6Quintet4H
H-e (-CH₂-NH₂)~2.8Triplet4H
-OH, -NH₂VariableBroad Singlet5H
Atom Position (see structure)Predicted Chemical Shift (δ, ppm)
C-a (-CH₂-OH)~60
C-b (-N-CH₂-)~58
C-c (-N-(CH₂)₂-)~52
C-d (-CH₂-CH₂-N)~30
C-e (-CH₂-NH₂)~40

HSQC and HMBC: Two-dimensional NMR techniques are essential for unambiguously assigning these ¹H and ¹³C signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It provides direct C-H bond connectivity. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals (H-a to H-e) to their corresponding carbon signals (C-a to C-e), confirming the one-bond correlations. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two, three, or even four bonds apart (²JCH, ³JCH, ⁴JCH). columbia.eduyoutube.com This is critical for piecing together the molecular skeleton. For instance, the protons on C-b (H-b) would show a correlation to C-a, confirming the structure of the ethanolamine (B43304) moiety. Similarly, protons on C-c (H-c) would show correlations to C-d, and protons on C-d would correlate to both C-c and C-e, establishing the connectivity of the propyl chains.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display prominent absorption bands corresponding to its primary amine, tertiary amine, and hydroxyl functional groups. Data from analogous compounds like monoethanolamine and bis(3-aminopropyl) ether provide a basis for expected peak assignments. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy also detects molecular vibrations. While O-H and N-H stretching bands are often weak, the C-C and C-N skeletal vibrations typically provide strong, sharp signals, offering complementary information to the IR spectrum. researchgate.net

Frequency Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3200-3500O-H, N-HStretchingStrong, BroadWeak
2850-2960C-H (Aliphatic)StretchingMedium-StrongStrong
1560-1640N-HScissoring (Bending)MediumWeak
1430-1470C-HBendingMediumMedium
1050-1150C-NStretchingMediumMedium-Strong
1000-1085C-OStretchingStrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Simple alkanolamines like this compound, which lack chromophores (i.e., conjugated π systems), are not expected to show significant absorbance in the UV-Vis region (200-800 nm). The absorption that may be observed at very short wavelengths (below 220 nm) is typically due to n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. This technique is therefore of limited use for direct characterization but can be valuable for detecting impurities that do contain chromophores or for studying the formation of metal complexes with the compound.

Mass Spectrometry (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, the structure of the analyte.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the m/z value of the molecular ion with very high precision (typically to four or five decimal places). nih.gov This allows for the determination of the exact molecular formula of this compound (C₈H₂₁N₃O) by distinguishing its exact mass from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. For this compound, cleavage of C-C and C-N bonds is expected. Analysis of related compounds like bis(3-aminopropyl)amine (B123863) shows characteristic losses of aminopropyl and related fragments. massbank.eumassbank.eu

m/zProposed FragmentLoss
158[M+H - NH₃]⁺Loss of ammonia (B1221849)
131[M+H - CH₂CH₂OH]⁺Loss of the hydroxyethyl (B10761427) group
114[M+H - C₃H₇N]⁺Loss of a propylamino radical
74[H₂N(CH₂)₃NH₂]⁺Aminopropylamine fragment
58[CH₂(CH₂)₂NH₂]⁺Propylamine immonium ion
45[HOCH₂CH₂]⁺Hydroxyethyl fragment

Chromatographic Separation Techniques

Chromatography is employed to separate the components of a mixture, making it essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. hpst.cz Due to its multiple polar functional groups (-OH, -NH₂) and relatively high molecular weight, this compound has low volatility and high polarity, making it unsuitable for direct GC analysis. The active amine and hydroxyl groups can cause poor peak shape and irreversible adsorption on the GC column.

To overcome this, derivatization is required to convert the non-volatile compound into a more volatile and thermally stable derivative. A common approach for amines and alcohols is silylation, where active protons are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov

Derivatization Reaction (Example with BSTFA): The compound would be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the per-silylated derivative. All five active hydrogens (one on the hydroxyl group and four on the two primary amine groups) would be replaced by TMS groups. The resulting TMS-derivative has a much higher volatility and is amenable to separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound and for separating it from complex mixtures. Due to the lack of a strong chromophore in its structure, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to enhance detectability.

Research Findings:

The analysis of aliphatic polyamines like this compound by HPLC often involves derivatization with agents such as dansyl chloride or benzoyl chloride to introduce a UV-active or fluorescent tag. For instance, a method for analyzing polyamines in biological samples involves derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, followed by separation on a reversed-phase C18 column and fluorescence detection. sigmaaldrich.com This approach offers high sensitivity and specificity.

A typical HPLC method for a related compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products utilized ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This highlights the trend towards using mass spectrometric detection for unequivocal identification and quantification.

While specific HPLC or UPLC data for this compound is not widely published, a hypothetical analysis would involve the parameters outlined in the table below, based on established methods for similar polyamines.

ParameterHPLC ConditionUPLC Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmC18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient of acetonitrile (B52724) and water with a buffer (e.g., phosphate (B84403) or acetate)Gradient of acetonitrile and water with a buffer
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV (after derivatization) or Mass Spectrometry (MS)UV (after derivatization) or Mass Spectrometry (MS)
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
This table presents hypothetical HPLC and UPLC parameters for the analysis of this compound based on common practices for similar polyamines.

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability and phase transitions of this compound, particularly when it is used as a curing agent or in polymer formulations.

Research Findings:

A study on the insertion of bis(3-aminopropyl)amine into graphite (B72142) oxide showed that the decomposition of the amine occurred in multiple steps, with contributions from the thermal breakdown of the amine itself. researchgate.net This suggests that the thermal decomposition of this compound would likely proceed through a complex mechanism.

A hypothetical TGA analysis of an epoxy resin cured with this compound is summarized in the table below.

Temperature (°C)Weight Loss (%)Associated Event
100-150< 1Loss of adsorbed moisture
300-45060-80Major decomposition of the polymer network
> 45010-20Char formation and further degradation
This table presents hypothetical TGA data for an epoxy resin cured with this compound, illustrating typical thermal events.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine phase transitions such as the glass transition temperature (Tg) of polymers cured with this compound.

Research Findings:

The glass transition temperature is a critical parameter for thermoset polymers, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For epoxy resins, the Tg is highly dependent on the curing agent and the resulting crosslink density. mdpi.com A patent for the use of oligo-N,N-bis(3-aminopropyl)methylamine as a hardener for epoxy resins highlights the importance of the amine structure in determining the final properties of the cured resin. wikipedia.org

DSC studies of epoxy resins cured with various amine hardeners show a wide range of Tg values, typically between 80 °C and 200 °C. mdpi.commdpi.com The presence of the hydroxyl group in this compound could potentially participate in the curing reaction, influencing the crosslink density and thus the Tg of the final material.

The following table outlines expected DSC results for an epoxy resin cured with this compound.

ParameterExpected ValueSignificance
Glass Transition Temperature (Tg) 100 - 160 °CIndicates the upper service temperature of the cured material.
Curing Exotherm Peak 120 - 180 °CRepresents the heat released during the crosslinking reaction.
This table presents expected DSC data for an epoxy resin cured with this compound, based on data for similar systems.

Microscopic and Surface Characterization

Microscopic techniques are invaluable for visualizing the morphology of materials that incorporate this compound, especially in applications involving surface modification and composite materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, while Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin samples.

Research Findings:

When this compound is used to functionalize a surface or as a component in a polymer blend, SEM can be employed to assess the uniformity of the coating and to identify any phase separation. TEM, on the other hand, could be used to visualize the dispersion of nanoparticles functionalized with this amine within a polymer matrix.

TechniqueInformation ObtainedSample Preparation
SEM Surface topography, phase distribution, fracture analysis.Conductive coating (e.g., gold or carbon) is often required.
TEM Internal morphology, dispersion of fillers, crystal structure.Ultrathin sectioning of the material is necessary.
This table summarizes the application of SEM and TEM for the characterization of materials containing this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution.

Research Findings:

AFM is particularly useful for characterizing the surface of materials modified with this compound. It can be used to measure surface roughness, identify the presence of domains or phases, and probe the mechanical properties of the surface at the nanoscale. Studies on amine-functionalized surfaces have utilized AFM to visualize the topography and to quantify changes in surface roughness upon modification. researchgate.net

For a surface coated with this compound, AFM could be used to generate a detailed topographical map, providing quantitative data on the uniformity and smoothness of the coating. This is particularly relevant for applications where surface properties are critical.

ParameterTypical MeasurementSignificance
Root Mean Square (RMS) Roughness 1 - 10 nmQuantifies the smoothness of the modified surface.
Peak-to-Valley Height 5 - 50 nmIndicates the magnitude of surface features.
Phase Imaging Contrast variationCan reveal differences in material properties across the surface.
This table presents typical AFM measurements for a surface modified with this compound, illustrating the type of data that can be obtained.

Future Research Directions and Emerging Paradigms

Design of Next-Generation Polyamine-Alcohol Ligands

The molecular framework of 2-[Bis(3-aminopropyl)amino]ethanol serves as an excellent scaffold for developing next-generation polyamine-alcohol ligands with tailored properties. The design of these new ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. Future design strategies will likely focus on several key areas of modification to enhance functionality, selectivity, and efficiency in various applications, from catalysis to molecular recognition.

Key research directions include:

Chirality Introduction : Incorporating chiral centers into the ligand backbone is a primary goal for applications in asymmetric catalysis. This can be achieved by using chiral precursors during the synthesis or by stereoselective modification of the existing structure. Chiral ligands derived from amino acids or synthesized via asymmetric routes can act as catalysts for enantioselective reactions, such as the addition of diethylzinc to aldehydes. researchgate.net

Steric Hindrance Modification : Adjusting the steric bulk around the metal-coordinating nitrogen and oxygen atoms can fine-tune the catalytic activity and selectivity of the resulting metal complex. Introducing bulky substituents can create specific pockets that favor certain substrates or reaction pathways.

Functional Group Appendages : Attaching other functional groups, such as aromatic units like pyrene or phenanthroline, can introduce new properties like DNA/RNA binding, fluorescence for sensing applications, or enhanced photodynamic activity. nih.gov For instance, tripodal polyamines functionalized with aromatic units have been investigated for their interaction with nucleic acids. nih.gov

Solubility and Stability Enhancement : Modifying the ligand structure to improve its solubility in different solvent systems (e.g., greener solvents like water or ionic liquids) is crucial for sustainable chemistry applications. Enhancing the thermal and chemical stability of the corresponding metal complexes is also a key consideration for industrial processes.

Table 1: Design Strategies for Next-Generation Ligands Based on this compound
Design StrategyObjectivePotential ApplicationExample Modification
Introduction of ChiralityAchieve enantioselectivityAsymmetric CatalysisSynthesis from chiral amino alcohols
Modification of Steric BulkControl substrate access and selectivitySelective Catalysis, Molecular RecognitionAddition of bulky alkyl or aryl groups near donor atoms
Appending Functional GroupsIntroduce new physical or biological propertiesSensors, Photodynamic Therapy, DNA/RNA TargetingAttachment of fluorophores (e.g., pyrene) or bioactive moieties
Polymer Support IntegrationFacilitate catalyst recovery and reuseHeterogeneous CatalysisGrafting the ligand onto a polymer backbone like polystyrene

Integration into Supramolecular Assemblies

The ability of this compound to participate in multiple non-covalent interactions, including hydrogen bonding (via its amine and hydroxyl groups) and metal coordination, makes it an ideal candidate for constructing complex supramolecular assemblies. duke.edu These ordered structures, formed through the spontaneous association of molecules, are at the forefront of materials science and nanotechnology.

Future research in this area will likely explore:

Hydrogen-Bonded Networks : The amine and alcohol groups can form extensive and predictable hydrogen-bond patterns, leading to the formation of cocrystals, gels, and liquid crystals. duke.edu By co-crystallizing with other molecules containing complementary hydrogen-bonding sites, novel materials with specific structural motifs can be designed. duke.edu

Metallo-Supramolecular Architectures : As a flexible polydentate ligand, it can coordinate with various metal ions to form discrete polynuclear cages, helicates, or extended coordination polymers. researchgate.netacs.org The choice of metal ion and reaction conditions can direct the self-assembly process towards specific three-dimensional structures with potential applications in gas storage, separation, or as molecular hosts.

Host-Guest Chemistry : The ligand and its metal complexes can act as hosts for smaller guest molecules. For example, macrocyclic polyamine complexes have been shown to form complexes with biologically relevant anions. researchgate.net This could be exploited for sensing applications or for the controlled release of guest molecules. The complexation of polyamines with host molecules like cucurbiturils can also modulate their biological activity. rsc.org

Advanced Catalytic Systems for Sustainable Chemistry

The development of efficient and sustainable chemical processes is a global priority. Ligands based on this compound are promising for creating advanced catalytic systems that promote green chemistry principles. The combination of amine and alcohol donor groups allows for the stabilization of various transition metal centers, which are active in a wide range of catalytic transformations.

Emerging paradigms in this field include:

Hydrogen Borrowing/Transfer Hydrogenation : Ruthenium complexes bearing amino alcohol ligands are known to be highly effective for transfer hydrogenation reactions, which are crucial for the synthesis of amines from alcohols. mdpi.com Future work will focus on developing catalysts based on more abundant and less toxic metals (e.g., iron, cobalt) and using greener hydrogen sources like bio-ethanol.

Ethanol Oxidation for Fuel Cells : In the quest for renewable energy, direct ethanol fuel cells (DEFCs) are a promising technology. mdpi.com Catalysts are needed to efficiently break the C-C bond of ethanol and fully oxidize it to carbon dioxide. Platinum- and palladium-based nanocatalysts are often used, and polyamine-type ligands can help in stabilizing these nanoparticles and modifying their electronic properties to enhance catalytic activity and poison resistance. mdpi.com

Biomass Conversion : Catalytic systems capable of converting biomass-derived molecules into valuable chemicals are essential for a sustainable future. The functional groups in this compound-based catalysts could be designed to interact specifically with bio-based alcohols, facilitating their conversion into amines, amides, and other useful products. mdpi.com An improved process for preparing related N-alkylbis(3-aminopropyl)amines involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over Raney nickel. nih.gov

Exploration in Novel Materials Science Applications

The polyfunctional nature of this compound makes it a valuable monomer or cross-linking agent for the synthesis of advanced materials. Its integration into polymer backbones can impart specific properties such as thermal stability, hydrophilicity, and metal-ion chelation capability.

Future research is expected to focus on:

High-Performance Polymers : This compound can be used as a diamine monomer in polycondensation reactions with dianhydrides or diacids to create novel polyamideimides (PAIs) or poly(ester amide)s. nih.govbethel.edu These polymers often exhibit excellent thermal and mechanical properties, making them suitable for applications in aerospace and electronics. nih.gov

Functional Coatings and Membranes : The amine and hydroxyl groups can serve as reactive sites for grafting onto surfaces or for cross-linking polymer chains to form robust coatings or membranes. Such materials could be used for gas separation, water purification, or as anti-corrosion coatings.

CO2 Capture Materials : Aqueous solutions of amines are widely studied for post-combustion CO2 capture. The multiple amine groups in this compound and related compounds like bis(3-aminopropyl)amine (B123863) suggest they could be effective solvents for CO2 absorption. researchgate.net Future work could involve immobilizing these amines onto solid supports to create efficient and regenerable sorbents.

Table 2: Potential Applications in Novel Materials Science
Material TypeRole of this compoundKey PropertiesPotential Application Area
Polyamideimides (PAIs)Diamine MonomerHigh thermal stability, mechanical strengthAerospace, electronics, high-performance films nih.gov
Poly(ester amide)sAmino-alcohol MonomerSequenced structure, controlled crystallinityBiodegradable materials, specialty plastics bethel.edu
Functional CoatingsCross-linking agent, surface modifierAdhesion, corrosion resistance, hydrophilicityProtective coatings, biomedical device surfaces
CO2 SorbentsActive amine componentHigh CO2 absorption capacityFlue gas treatment, carbon capture technologies researchgate.net

Enhanced Computational Modeling and Machine Learning in Ligand Design

Future directions will heavily rely on:

Predictive Modeling : Using techniques like density functional theory (DFT) and molecular dynamics (MD), researchers can predict the properties of new ligands and their metal complexes before they are synthesized. mdpi.comnih.gov This allows for the pre-screening of vast numbers of virtual candidates to identify the most promising ones for specific applications.

Machine Learning for Property Prediction : ML models can be trained on existing experimental data to learn the complex relationships between a ligand's structure and its performance (e.g., catalytic activity, binding affinity). nih.govacs.org These models can then rapidly predict the properties of novel, un-synthesized ligand derivatives, guiding experimental efforts toward the most promising candidates. nih.gov For example, ML has been used to screen poly-beta-amino-esters for drug delivery by correlating polymer properties with functional outcomes. nih.gov

De Novo Design : Generative ML models, including large language models trained on chemical structure data (like SMILES), can propose entirely new ligand structures with desired properties. desertsci.com These AI-driven approaches can explore a much broader chemical space than is possible through conventional human design, potentially leading to breakthrough discoveries in catalysis and materials science. desertsci.commdpi.com

The integration of these computational tools will create a feedback loop where predictions guide experiments, and experimental results are used to further refine the predictive models, dramatically accelerating the pace of innovation.

Q & A

Q. What are the established synthetic routes for 2-[Bis(3-aminopropyl)amino]ethanol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or coupling reactions. For example, tertiary amines like this compound can be prepared via nucleophilic substitution using 3-aminopropylamine derivatives and halogenated alcohols under basic conditions (e.g., K₂CO₃/NaI in DMF) . Optimization requires strict control of reaction temperature (e.g., <0°C for exothermic steps) and solvent selection (e.g., THF or DMF) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for high purity .
  • Key Data :
ParameterValueSource
CAS No.17002-55-0
Molecular FormulaC₈H₂₁N₃O

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves amine and hydroxyl proton environments; δ ~2.5–3.5 ppm for aminopropyl groups .
  • IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (C, H, N percentages) .
  • X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., Cu²⁺ systems) .

Q. What are the primary research applications of this compound in materials science?

  • Methodological Answer :
  • Polymer Synthesis : Used as a monomer in poly(β-amino ester) (PBAE) polymers for gene/drug delivery. For example, end-modification of PBAE with this compound enhances nanoparticle stability and cellular uptake .
  • Coordination Chemistry : Acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with tetrahedral or tetrameric geometries .

Advanced Research Questions

Q. How does this compound influence the thermodynamic properties of CO₂ absorption systems when used as an amine solvent?

  • Methodological Answer :
  • Vapor-Liquid Equilibrium (VLE) Studies : Measure CO₂ loading capacity using autoclave reactors under controlled pressure/temperature .
  • e-NRTL Modeling : Predicts speciation (e.g., carbamate/bicarbonate formation) and enthalpy changes. Mixed amine systems (e.g., with MEA or AMP) enhance absorption kinetics but require pH optimization .
    • Key Contradictions :
  • Higher steric hindrance from branched amines may reduce CO₂ capacity compared to linear analogs, but improve regeneration efficiency .

Q. What challenges arise in synthesizing metal complexes with this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Competitive coordination between amine and hydroxyl groups leads to unstable intermediates.
  • Mitigation : Use anhydrous solvents (e.g., CH₃CN) and inert atmospheres to prevent hydroxyl deprotonation. Slow addition of metal salts (e.g., CuCl₂) at low temperatures (<10°C) improves selectivity .
    • Structural Insights :
ParameterValue (Cu²⁺ Complex)Source
Cu···Cu Distance3.224–3.443 Å
Coordination GeometryTetrameric

Q. How can researchers resolve contradictions in the reactivity of this compound across different pH environments?

  • Methodological Answer :
  • pH-Dependent Speciation : At acidic pH (<6), the compound acts as a cationic ligand, favoring metal coordination. At neutral/basic pH, deprotonation of hydroxyl groups enables hydrogen bonding in supramolecular assemblies .
  • Controlled Protonation Studies : Use potentiometric titrations to map pKa values and identify dominant species .

Q. What strategies enhance the antibacterial efficacy of Schiff base derivatives synthesized from this compound?

  • Methodological Answer :
  • Derivatization : Condense with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases. Antibacterial activity against E. coli and S. aureus correlates with electron-withdrawing substituents on the aromatic ring .
  • Minimum Inhibitory Concentration (MIC) Assays : Test derivatives in nutrient broth at 37°C; MIC values <50 µg/mL indicate high potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.